molecular formula C25H20N2O2S B11342852 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11342852
M. Wt: 412.5 g/mol
InChI Key: BQQDZJNOIHGEQZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X ) is a complex organic molecule with a fascinating structure. It combines elements from both benzothiazole and benzofuran, making it an intriguing candidate for various applications.

Preparation Methods

Synthetic Routes

Several synthetic pathways lead to the formation of Compound X. Here are some notable methods:

Industrial Production

While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Compound X undergoes various reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like TEA, HOBt, and various aromatic acids play crucial roles.

    Major Products: These reactions yield derivatives with diverse properties.

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of benzothiazole and benzofuran moieties. Similar compounds include other benzothiazole derivatives and benzofuran-based molecules.

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20N2O2S/c1-14-12-19-16(3)23(29-21(19)13-15(14)2)24(28)26-18-10-8-17(9-11-18)25-27-20-6-4-5-7-22(20)30-25/h4-13H,1-3H3,(H,26,28)

InChI Key

BQQDZJNOIHGEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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